molecular formula C27H21N3OS B11559561 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11559561
M. Wt: 435.5 g/mol
InChI Key: DOZLOPNZJUFYJT-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and phenyl groups, a sulfanyl linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Cyano and Phenyl Groups: The cyano and phenyl groups are introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H21N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H21N3OS/c1-19-12-14-22(15-13-19)29-26(31)18-32-27-24(17-28)23(20-8-4-2-5-9-20)16-25(30-27)21-10-6-3-7-11-21/h2-16H,18H2,1H3,(H,29,31)

InChI Key

DOZLOPNZJUFYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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